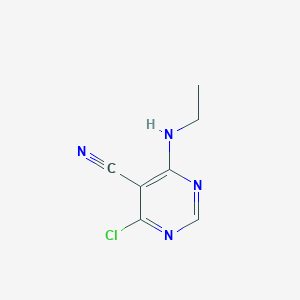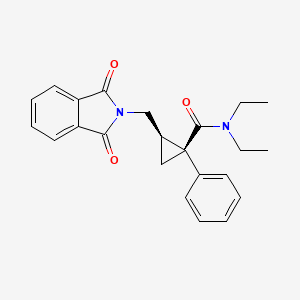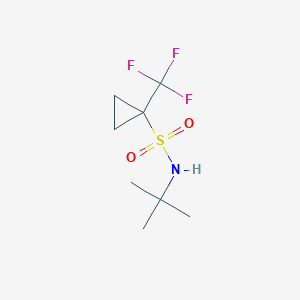
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach might include the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids or other derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group and cyclopropane ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclopropane ring, and sulfonamide functional group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity.
Propriétés
Formule moléculaire |
C8H14F3NO2S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
N-tert-butyl-1-(trifluoromethyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C8H14F3NO2S/c1-6(2,3)12-15(13,14)7(4-5-7)8(9,10)11/h12H,4-5H2,1-3H3 |
Clé InChI |
ZMEJNXYQBHGRKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

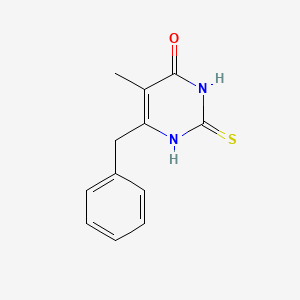

![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
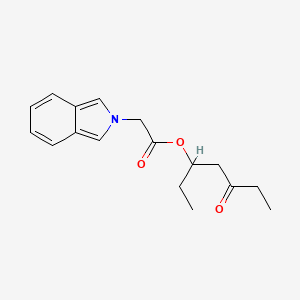

![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
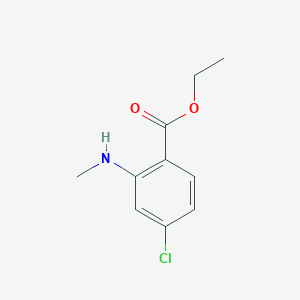
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)

